molecular formula C5H6Br2N2O B12347132 3-amino-6-bromo-3H-pyridin-2-one;hydrobromide

3-amino-6-bromo-3H-pyridin-2-one;hydrobromide

Cat. No.: B12347132
M. Wt: 269.92 g/mol
InChI Key: SWWHZOAMCJUICI-UHFFFAOYSA-N
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Description

3-amino-6-bromo-3H-pyridin-2-one;hydrobromide is a chemical compound with the molecular formula C5H6Br2N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

3-amino-6-bromo-3H-pyridin-2-one;hydrobromide can be synthesized through the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . The reaction involves the substitution of a hydrogen atom with a bromine atom on the pyridine ring, resulting in the formation of 3-amino-6-bromopyridine. This intermediate can then be converted to this compound by reacting it with hydrobromic acid.

Industrial Production Methods

The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of N-bromosuccinimide as a brominating agent ensures high selectivity and yield. The reaction is carried out in a suitable solvent, such as acetonitrile, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-bromo-3H-pyridin-2-one;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide: Used for bromination reactions.

    Hydrobromic Acid: Used to convert intermediates to the hydrobromide form.

    Sodium tert-butoxide and XPhos: Used in polymerization reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and polyaminopyridines.

Scientific Research Applications

3-amino-6-bromo-3H-pyridin-2-one;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-6-bromo-3H-pyridin-2-one;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can interfere with bacterial membrane permeability, inhibit protein synthesis, and induce DNA damage . These actions contribute to its antimicrobial properties and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-6-bromo-3H-pyridin-2-one;hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo polymerization and its potential antimicrobial activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H6Br2N2O

Molecular Weight

269.92 g/mol

IUPAC Name

3-amino-6-bromo-3H-pyridin-2-one;hydrobromide

InChI

InChI=1S/C5H5BrN2O.BrH/c6-4-2-1-3(7)5(9)8-4;/h1-3H,7H2;1H

InChI Key

SWWHZOAMCJUICI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=O)C1N)Br.Br

Origin of Product

United States

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